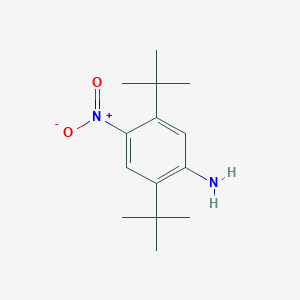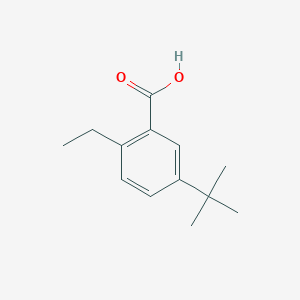![molecular formula C32H32N2S2 B373793 11-(4-benzhydryl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide](/img/structure/B373793.png)
11-(4-benzhydryl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is a complex organic compound known for its significant pharmacological properties. It is often studied for its interactions with serotonin receptors, making it a valuable compound in neuropharmacology .
Métodos De Preparación
The synthesis of 1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves multiple steps. The synthetic route typically starts with the preparation of the benzhydryl and piperazine moieties, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound, often using reagents like chlorine or nitric acid.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its interaction with serotonin receptors makes it a valuable tool in neurobiological studies.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine primarily acts as a serotonin receptor antagonist. It binds to various serotonin receptor subtypes, inhibiting their activity and modulating neurotransmitter release. This interaction affects several molecular pathways, contributing to its pharmacological effects .
Comparación Con Compuestos Similares
Similar compounds include:
Methiothepin: Another serotonin receptor antagonist with a similar structure but different pharmacological profile.
Metitepine: Shares structural similarities but has distinct receptor binding affinities.
Ro 8-6837: A compound with comparable serotonin receptor interactions but varying in its therapeutic applications.
1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine stands out due to its unique combination of structural features and receptor binding properties, making it a subject of extensive research in neuropharmacology .
Propiedades
Fórmula molecular |
C32H32N2S2 |
|---|---|
Peso molecular |
508.7g/mol |
Nombre IUPAC |
1-benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C32H32N2S2/c1-35-27-16-17-31-28(23-27)29(22-26-14-8-9-15-30(26)36-31)33-18-20-34(21-19-33)32(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-17,23,29,32H,18-22H2,1H3 |
Clave InChI |
CJJODPBCSUJPDK-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Methyl-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B373723.png)
![3-Tert-butyl-7-(hydroxymethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B373725.png)




